(2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
- The compound’s IUPAC name is (2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione.
- It belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives.
- Thiazolo[3,2-b][1,2,4]triazines exhibit diverse biological activities and are of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions between appropriate precursors.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While industrial-scale production details may not be widely available, research laboratories typically prepare it using established synthetic protocols.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents, affecting their properties.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Potential use in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific protein targets or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., substituents, ring system).
Similar Compounds: Other thiazolo[3,2-b][1,2,4]triazines, such as [compound X] and [compound Y].
Remember that this information is based on available knowledge up to my last update in 2021. For the most current research, consult recent literature or scientific databases.
: Compound X : Compound Y
Properties
Molecular Formula |
C21H16FN3O3S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16FN3O3S/c1-2-28-17-6-4-3-5-14(17)12-18-20(27)25-21(29-18)23-19(26)16(24-25)11-13-7-9-15(22)10-8-13/h3-10,12H,2,11H2,1H3/b18-12- |
InChI Key |
GHUJWFYCVJAXQC-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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